Ac-Leu-Gly-OH
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Overview
Description
Ac-Leu-Gly-OH: is a peptide composed of three amino acid residues: acetylated leucine (Leu), glycine (Gly), and hydroxyl (OH). Its structure consists of the following sequence: N-acetyl-leucyl-glycine. The compound is commonly used in biochemical research, peptide synthesis, and protein engineering.
Preparation Methods
a. Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS): The most common method for preparing peptides involves SPPS. In this approach, the peptide chain is assembled step-by-step on a solid support (usually a resin) using protected amino acids. Ac-Leu-Gly-OH can be synthesized by coupling N-acetyl-leucine and glycine sequentially.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. this method is less efficient for longer peptides.
b. Reaction Conditions
Coupling Reagents: Common coupling reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Protecting Groups: To prevent unwanted side reactions during peptide synthesis, protecting groups are used for the amino and carboxyl termini.
Deprotection: Removal of protecting groups is typically achieved using acid (e.g., trifluoroacetic acid) or base (e.g., piperidine).
c. Industrial Production Methods
While this compound is not produced industrially on a large scale, its synthesis follows similar principles as other peptides. Researchers and companies may prepare it as needed for specific applications.
Chemical Reactions Analysis
Ac-Leu-Gly-OH can undergo various chemical reactions:
Hydrolysis: The peptide bond between leucine and glycine can be hydrolyzed under acidic or basic conditions.
Amidation: Conversion of the carboxyl group (COOH) to an amide (CONH) can occur.
Esterification: Acetylation of the amino terminus forms the N-acetyl group.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and acetylating agents (e.g., acetic anhydride).
Scientific Research Applications
Ac-Leu-Gly-OH finds applications in:
Peptide Screening: It is discovered through peptide screening methods, which are essential for studying protein interactions, functional analysis, and epitope mapping.
Drug Development: Researchers explore its potential as a lead compound or as part of larger peptides with specific biological activities.
Mechanism of Action
The exact mechanism of action for Ac-Leu-Gly-OH remains an area of ongoing research. It may interact with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
While Ac-Leu-Gly-OH is unique due to its specific sequence, it shares similarities with other dipeptides and tripeptides. Some similar compounds include:
Ac-Pro-Leu-Gly-OH: Another peptide with a similar structure, composed of N-acetyl-prolyl-leucyl-glycine .
N-Acetylglycine (NAGly):
Properties
IUPAC Name |
2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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